![molecular formula C23H23N3O4 B2669403 7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-60-1](/img/structure/B2669403.png)
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The introduction of various functional groups into the pyridine scaffold can improve the biological activities and physical properties of pyridine analogs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a ring cleavage methodology reaction . This reaction allows the selective introduction of multiple functional groups, providing a robust method for the synthesis of substituted pyridines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.454. Other physical and chemical properties are not explicitly mentioned in the retrieved papers.Scientific Research Applications
Chemical Synthesis and Reactivity
The exploration of chemical reactions, including the synthesis of pyrrole derivatives and their interactions with various reagents, provides insights into the versatility and reactivity of these compounds. For instance, studies on the ring-opening reaction of related dione compounds with cyclic secondary amines highlight the intricate pathways and potential for generating novel structures with unique properties (Šafár̆ et al., 2000).
Biological Activity
Compounds with similar structural motifs are evaluated for their potential biological activities, such as anticonvulsant properties. The synthesis of a library of new 1,3-substituted pyrrolidine-2,5-dione derivatives and their evaluation as potential anticonvulsant agents reflect the ongoing interest in exploiting these chemical frameworks for therapeutic purposes (Rybka et al., 2017).
Spectroscopic and Structural Analysis
The absorption and fluorescence characteristics of compounds with similar structures, such as morpholino derivatives, are studied to understand their electronic properties and potential applications in photophysical studies (Deepa et al., 2013).
Synthetic Methodologies
Research into novel synthetic routes for the creation of bicyclic and tricyclic compounds showcases the development of methodologies that could be applicable to the synthesis of compounds with similar structural elements. This includes the diversity-oriented synthesis of pyridines and quinolinones, highlighting the synthetic versatility and potential application of these methodologies in creating compounds with varied biological activities (Kantevari et al., 2011).
Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As it is for research use only, it should be handled with appropriate safety measures.
Future Directions
properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-15-4-5-18-17(13-15)21(27)19-20(16-3-2-6-24-14-16)26(23(28)22(19)30-18)8-7-25-9-11-29-12-10-25/h2-6,13-14,20H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFHTWBNSFOBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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